ATP gamma-p-Azidoanilide

Description

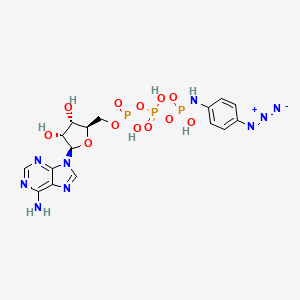

Structure

3D Structure

Properties

CAS No. |

54687-13-7 |

|---|---|

Molecular Formula |

C16H20N9O12P3 |

Molecular Weight |

623.3 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(4-azidophenyl)phosphonamidic acid |

InChI |

InChI=1S/C16H20N9O12P3/c17-14-11-15(20-6-19-14)25(7-21-11)16-13(27)12(26)10(35-16)5-34-39(30,31)37-40(32,33)36-38(28,29)23-9-3-1-8(2-4-9)22-24-18/h1-4,6-7,10,12-13,16,26-27H,5H2,(H,30,31)(H,32,33)(H2,17,19,20)(H2,23,28,29)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

JAOXVBKJGMCNRK-XNIJJKJLSA-N |

SMILES |

C1=CC(=CC=C1NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC(=CC=C1NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N=[N+]=[N-] |

Other CAS No. |

54687-13-7 |

Synonyms |

adenosine triphosphate gamma-p-azidoanilide ATP gamma-p-azidoanilide ATP-gamma-4-azidoanilide gamma-(p-azidoanilide)ATP |

Origin of Product |

United States |

Structural and Functional Rationale for Atp Gamma P Azidoanilide As a Photoaffinity Probe

Design Principles of Azide-Containing Nucleotide Photoaffinity Labels

Photoaffinity labels are powerful reagents designed to identify and map ligand-binding sites within macromolecules. An ideal photoaffinity probe should possess several key characteristics: it must be stable in the dark, its structure should closely resemble the natural ligand to ensure specific binding, and upon photoactivation, it must generate a highly reactive species that can form a covalent bond with nearby amino acid residues. mdpi.com Azide-containing nucleotide probes, such as ATP gamma-p-Azidoanilide, are designed based on these principles.

Key design features include:

Photoreactive Group: The arylazide group is a commonly used photoactivatable moiety. mdpi.com It is relatively small and chemically inert in the absence of light, which prevents non-specific reactions during incubation with the biological sample. nih.gov

Ligand Mimicry: The probe must be recognized by the target protein. In ATP gamma-p-Azidoanilide, the core adenosine (B11128) triphosphate structure is maintained, allowing it to bind to ATP-dependent enzymes and proteins.

Reporter Tag/Handle: While not always intrinsic to the photoreactive group itself, photoaffinity probes are often designed with a reporter tag (e.g., a radioactive isotope or a biotin (B1667282) tag) or a "click chemistry" handle (e.g., an alkyne group) to allow for the detection and isolation of the labeled protein after the covalent bond has been formed. nih.gov The use of azide (B81097) and alkyne functionalities allows for a two-step approach where the probe first binds and reacts with its target, and a reporter tag is attached subsequently via a highly specific cycloaddition reaction. nih.gov

The arylazide group is particularly advantageous because its activation typically requires UV light at wavelengths (around 300-370 nm) that are less likely to cause significant damage to the biological macromolecules being studied. thermofisher.comresearchgate.net

Photoreactivity Mechanisms of the Arylazide Moiety and Nitrene Generation

The utility of the arylazide group in photoaffinity labeling stems from its predictable photochemical transformation upon exposure to UV light. researchgate.net The process is initiated by the absorption of a photon, which leads to the rapid decomposition of the azide group (-N₃).

The mechanism proceeds as follows:

Photoexcitation: The arylazide absorbs UV light, promoting it to an excited state.

Nitrogen Elimination: The excited azide is unstable and rapidly eliminates a molecule of dinitrogen gas (N₂), which is a thermodynamically favorable process. researchgate.net

Nitrene Generation: The elimination of N₂ results in the formation of a highly reactive electron-deficient intermediate known as an arylnitrene. researchgate.netnih.govnih.gov This nitrene species exists in a singlet state and a triplet state, both of which are highly reactive. nih.govresearchgate.net

The generated nitrene is a potent electrophile that can react non-specifically with a wide range of chemical bonds found in proteins. nih.gov Its primary reactions include:

Insertion: It can insert into C-H and N-H bonds of amino acid side chains or the polypeptide backbone. thermofisher.com

Addition: It can add across double bonds, for example, in the aromatic rings of tyrosine or tryptophan residues. thermofisher.com

Hydrogen Abstraction: It can abstract hydrogen atoms to form an amine.

This broad reactivity ensures that once the probe is situated within the ATP-binding site, photoactivation has a high probability of resulting in a stable, covalent crosslink to the protein, permanently "labeling" it. nih.gov

Specificity of the Gamma-Phosphate Modification for ATP-Binding Site Probing

The strategic placement of the photoactive p-azidoanilide group on the terminal (gamma) phosphate (B84403) of ATP is a critical design feature that enhances the specificity of the probe for many ATP-binding proteins. umn.eduresearchgate.net While other ATP analogs, such as those modified on the adenine (B156593) base (e.g., 2-azido-ATP or 8-azido-ATP), are also used, the gamma-phosphate modification offers distinct advantages. nih.gov

The rationale for this specificity is rooted in the way ATP-binding proteins recognize their substrate. The adenine and ribose moieties of ATP are often critical for the initial binding and orientation within the active site, while the triphosphate chain is the site of chemical activity (e.g., hydrolysis or phosphoryl transfer). mdpi.comnih.gov By leaving the adenine and ribose portions of the molecule unmodified, ATP gamma-p-Azidoanilide retains the primary recognition elements, leading to higher affinity and more specific binding to the target site compared to base-modified analogs. nih.govox.ac.uk

A clear example of this principle was demonstrated in studies of ATP-sensitive potassium (K-ATP) channels, which are composed of SUR1 and Kir6.2 subunits. Research showed that the pore-forming subunit, Kir6.2, is the site of ATP inhibition. While 8-azido-ATP could label Kir6.2, it did so with low affinity. In contrast, ATP gamma-p-Azidoanilide, with its unmodified adenine ring, labeled Kir6.2 with significantly higher affinity. nih.govox.ac.uk Crucially, the SUR1 subunit, which is strongly labeled by 8-azido-ATP, was not labeled by ATP gamma-p-Azidoanilide. nih.govox.ac.uk This differential labeling highlights how the position of the modification dictates the probe's specificity and can be used to dissect the distinct nucleotide-binding sites within a protein complex. nih.gov

| Probe | Target Subunit | Labeling Result | Implication |

| 8-azido-ATP | Kir6.2 | Weak Labeling nih.govox.ac.uk | Modification on the adenine base reduces affinity for the inhibitory site. |

| SUR1 | Strong Labeling nih.govox.ac.uk | The nucleotide-binding site on SUR1 accommodates a base modification. | |

| ATP gamma-p-Azidoanilide | Kir6.2 | Strong Labeling nih.govox.ac.uk | An unmodified adenine ring allows for high-affinity binding to the inhibitory site. |

| SUR1 | No Labeling nih.govox.ac.uk | The azidoanilide moiety at the gamma-phosphate prevents binding to the SUR1 site. |

This table summarizes the differential labeling of K-ATP channel subunits by ATP analogs modified at different positions, demonstrating the specificity conferred by the gamma-phosphate modification of ATP gamma-p-Azidoanilide.

This specificity makes ATP gamma-p-Azidoanilide an invaluable tool for accurately identifying and studying the structure of ATP-binding sites where the adenine moiety is essential for recognition.

Methodological Frameworks for Photoaffinity Labeling with Atp Gamma P Azidoanilide

General Protocols for UV-Induced Covalent Cross-linking

The fundamental workflow for photoaffinity labeling involves incubating the biological sample (e.g., purified protein, cell lysate, or even live cells) with the photoaffinity probe, allowing the probe to bind to its target. nih.gov Subsequently, the sample is irradiated with UV light of a specific wavelength to trigger the formation of a covalent cross-link between the probe and the target biomolecule. nih.govnih.gov

The aryl azide (B81097) group in ATP gamma-p-azidoanilide is the photophore. nih.govnih.gov Upon irradiation with UV light, the azide is converted into a highly reactive nitrene intermediate. nih.gov This nitrene can then insert into various chemical bonds, including C-H and N-H bonds of amino acid residues, resulting in a stable covalent linkage. mdpi.com

The success of a photoaffinity labeling experiment hinges on the careful optimization of irradiation parameters to maximize specific labeling while minimizing damage to the biological sample. biologiachile.cl

Wavelength: Aryl azides are typically activated by UV light at wavelengths where proteins and nucleic acids absorb less, thereby minimizing direct photodamage. biologiachile.cl While 254 nm has been used, wavelengths longer than 300 nm are generally preferred. biologiachile.clox.ac.uk Diazirines, another class of photolabels, are often activated at 350-380 nm, which is considered less harmful to most biological molecules. mdpi.com For aryl azides like that in ATP gamma-p-azidoanilide, the choice of wavelength is a critical parameter to balance activation efficiency with potential damage to the target protein.

Irradiation Time and Intensity: The duration and intensity of UV exposure must be carefully controlled. Insufficient irradiation leads to low labeling yield, while excessive irradiation can increase non-specific labeling and cause protein denaturation or degradation. nih.gov In a study labeling the KATP channel subunit Kir6.2, UV irradiation was performed at 254 nm for 15 seconds. ox.ac.uk Another study on P2X receptors used a 3-minute irradiation period. nih.gov The optimal time is typically determined empirically for each specific biological system.

Temperature: Experiments are often conducted on ice or at 4°C to maintain the stability of the biological sample and the ligand-protein complex during the labeling procedure. ox.ac.uknih.gov

| Target Protein | Photoaffinity Probe | Wavelength (nm) | Irradiation Time | Reference |

|---|---|---|---|---|

| Kir6.2 | [γ-32P]ATP-[γ]4-azidoanilide | 254 | 15 seconds | ox.ac.uk |

| P2X1 Receptor | ATP azidoanilide-[γ32P] | Not specified | 3 minutes | nih.gov |

| Arginine Kinase | ATP gamma-p-azidoanilide | Not specified | Not specified | nih.gov |

A significant challenge in photoaffinity labeling is distinguishing specific, target-derived labeling from non-specific interactions with abundant or "sticky" proteins. nih.gov A series of rigorous control experiments is essential to validate the specificity of the observed labeling. nih.govbiologiachile.cl

Competition Experiments: This is the most critical control for demonstrating specificity. nih.gov The experiment is performed by adding a large excess of the natural, non-photoreactive ligand (in this case, ATP or a non-hydrolyzable analogue like ADP) to the reaction mixture before adding the photoaffinity probe. nih.govnih.gov If the labeling of the target protein by ATP gamma-p-azidoanilide is specific, the excess ATP will compete for the binding site and significantly reduce the incorporation of the photolabel. nih.govnih.gov For example, the photoinhibition of arginine kinase and creatine (B1669601) kinase by ATP gamma-p-azidoanilide was significantly decreased by the presence of ATP or ADP. nih.gov

No UV Irradiation Control: To ensure that the probe does not bind covalently in the absence of photoactivation, a control sample is prepared and handled identically but is not exposed to UV light. nih.govbiologiachile.cl No covalent labeling should be observed in this condition.

No Photoaffinity Probe Control: To confirm that the UV irradiation itself does not cause changes or damage that could be misinterpreted as labeling, a sample is irradiated in the absence of the photoaffinity probe. nih.gov

Use of Inactive Analogues: Labeling can be attempted with a structurally similar but non-photoreactive analogue, such as ATP gamma-p-aminoanilide, to show that the photo-dependent inhibition is specific to the azido (B1232118) group. nih.gov

| Control Experiment | Purpose | Expected Outcome for Specific Labeling | Reference |

|---|---|---|---|

| Competition with excess ATP/ADP | To demonstrate binding site specificity. | Reduced or eliminated labeling of the target protein. | nih.govnih.govnih.gov |

| No UV irradiation | To confirm that covalent linkage is light-dependent. | No covalent labeling observed. | nih.govbiologiachile.cl |

| No photoaffinity probe | To check for UV-induced artifacts. | No labeling or changes in the target protein. | nih.gov |

| Labeling with a non-photoreactive analogue | To verify the necessity of the photoactivatable group. | No photo-dependent inhibition or covalent labeling. | nih.gov |

Detection and Identification of Labeled Biomolecules

Once covalent cross-linking is achieved, the modified biomolecules must be detected and identified. Various techniques are employed, often in combination, to confirm the identity of the labeled protein and pinpoint the site of modification.

The use of a radiolabeled photoaffinity probe is a highly sensitive method for detecting labeled proteins. biologiachile.clnih.gov By synthesizing ATP gamma-p-azidoanilide with a radioactive phosphorus-32 (B80044) isotope in the gamma-phosphate position ([γ-32P]ATP-gamma-p-azidoanilide), the covalently labeled protein becomes radioactive. ox.ac.uknih.govnih.gov

The typical workflow is as follows:

Incubate the biological sample with [γ-32P]ATP-gamma-p-azidoanilide. ox.ac.uk

Irradiate with UV light to induce cross-linking. ox.ac.uk

Separate the proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). ox.ac.uknih.gov

Visualize the labeled proteins by exposing the gel to autoradiography film or a phosphorimager screen. ox.ac.uknih.govresearchgate.net

This method was successfully used to directly label the Kir6.2 subunit of the KATP channel and P2X receptors. ox.ac.uknih.gov In the Kir6.2 study, labeling was observed as a radioactive band on the autoradiogram corresponding to the molecular weight of the protein, and this labeling was competitively inhibited by non-radioactive ATP. ox.ac.uk Similarly, radiolabeled ATP-AA was cross-linked to an ~55 kDa protein in cells expressing the P2X1 receptor, and this signal was absent in control cells. nih.gov

While radiometric methods are excellent for detection, mass spectrometry (MS) is the premier tool for identifying the precise location of the covalent modification within the protein's primary structure. nih.govuni-halle.de This information is invaluable for mapping the ligand-binding pocket. mdpi.com

The general procedure involves:

Photoaffinity labeling of the target protein with "cold" (non-radioactive) ATP gamma-p-azidoanilide.

Isolation of the labeled protein, often via SDS-PAGE and in-gel digestion or by immunoprecipitation.

Proteolytic digestion of the protein into smaller peptides using an enzyme like trypsin. publicationslist.org

Separation of the resulting peptide mixture, typically by high-performance liquid chromatography (HPLC). publicationslist.org

Analysis of the peptides by tandem mass spectrometry (MS/MS). The covalently attached azidoanilide remnant adds a specific mass to the modified peptide and its fragment ions. nih.gov

Database searching and manual spectral interpretation are used to identify the peptide sequence and pinpoint the specific amino acid residue that was modified. nih.govnih.gov

For example, a study using a similar reactive ATP analogue, CIRATP, on mitochondrial creatine kinase involved digestion with pepsin, isolation of a single radioactive peptide by HPLC, and subsequent amino acid sequencing, which identified Asp-335 as the likely site of modification. publicationslist.org This workflow provides high-resolution information about the architecture of the ATP-binding site.

Immunochemical and advanced electrophoretic methods provide crucial validation for the identity of the labeled protein. rsc.org

Immunoprecipitation and Western Blotting: These techniques use antibodies that specifically recognize the target protein. After photolabeling, the target protein can be selectively captured from a complex mixture using immunoprecipitation. rsc.org The captured material can then be analyzed for label incorporation (e.g., by autoradiography if a radiolabel was used). nih.gov Alternatively, after separation by SDS-PAGE, a Western blot can be performed. The membrane is first probed with an antibody to confirm the presence and location of the target protein, and then, if a radiolabel was used, exposed for autoradiography to see if the labeled band co-migrates with the protein of interest. ox.ac.uk For instance, in the study of Kir6.2, an anti-Flag antibody was used to identify the tagged protein on an immunoblot, which corresponded to the band labeled by [γ-32P]ATP-AA. ox.ac.uk

Electrophoretic Mobility Shift: The covalent attachment of the ATP gamma-p-azidoanilide molecule can sometimes cause a detectable shift in the protein's electrophoretic mobility on an SDS-PAGE gel. While often subtle, a consistent shift can provide additional evidence of labeling. More advanced techniques like two-dimensional gel electrophoresis can be used to separate complex protein mixtures and can help differentiate specifically labeled proteins from non-specific ones, particularly when combined with fluorescent tagging strategies. mdpi.com

Biochemical and Biophysical Characterization of Labeling Events

The covalent modification of a protein by ATP gamma-p-azidoanilide is a multi-step process that requires rigorous biochemical and biophysical validation. It is essential to demonstrate that the photo-incorporation of the label occurs at a specific, physiologically relevant site, such as the ATP-binding pocket of a kinase or an ATP-gated channel. This validation is typically achieved through a combination of competitive binding assays, kinetic analyses of enzyme inactivation, and spectroscopic methods to confirm binding.

Competitive Binding and Protection Assays with Native Ligands (e.g., ATP, ADP, amino acids)

A critical step in validating photoaffinity labeling is to demonstrate the specificity of the interaction between ATP gamma-p-azidoanilide and its target protein. This is accomplished through competitive binding and protection assays, where the native ligand (e.g., ATP) or other relevant small molecules compete with the photoaffinity label for the same binding site. The presence of a high concentration of the native ligand should reduce or prevent the covalent incorporation of the photoreactive analog, providing strong evidence that the labeling is specific to the intended binding site.

Several studies have successfully employed this methodology:

Kir6.2 Potassium Channel: In studies of the ATP-sensitive potassium (KATP) channel, photoaffinity labeling of its pore-forming subunit, Kir6.2, by [γ-³²P]ATP-γ-p-azidoanilide was shown to be specific. The inclusion of non-radioactive ATP ("cold ATP") in the reaction mixture effectively inhibited the incorporation of the radiolabeled photoaffinity probe, indicating that both molecules compete for the same inhibitory nucleotide binding site on Kir6.2. ox.ac.uknih.gov Interestingly, the sulfonylurea receptor subunit (SUR1) of the KATP channel, which is strongly labeled by a different analog, 8-azido-ATP, was not labeled by ATP-γ-p-azidoanilide. ox.ac.uknih.gov This highlights the specificity of ATP-γ-p-azidoanilide for the Kir6.2 subunit and reveals structural differences between the nucleotide-binding sites on the two subunits. ox.ac.uknih.gov

Leucyl-tRNA Synthetases: The photoreactive analog, referred to as AzAnATP in this study, was used to label leucyl-tRNA synthetases from Euglena gracilis. It acted as a competitive inhibitor against both ATP and the amino acid leucine (B10760876). nih.gov Crucially, both ATP and leucine were able to protect the enzymes from photoinactivation by the analog, whereas tRNA could not, confirming that the labeling occurred at the active site where ATP and leucine bind. nih.gov

Arginine Kinase and Creatine Kinase: For these phosphotransferases, the photoinhibition caused by ATP-γ-p-azidoanilide was significantly reduced by the presence of ATP or ADP. nih.govresearchgate.net Complete protection against inactivation was achieved when a mixture of the nucleotide (ATP) and the guanidine (B92328) substrate was added, demonstrating that the label binds to the active site in a manner that is competitive with the natural substrates. nih.govresearchgate.net

P2X Receptors: In studies on P2X1 receptors, the inhibitory effect of ATP-γ-p-azidoanilide following UV irradiation was partially reversed by co-application of the native agonist ATP or the antagonist suramin. nih.govresearchgate.net Furthermore, radiolabeling experiments showed that the binding of [γ-³²P]ATP-γ-p-azidoanilide to the P2X1 receptor could be reduced by co-incubation with excess ATP. nih.govresearchgate.net

These findings are summarized in the table below, illustrating how protection assays validate the specific targeting of ATP-binding sites by ATP gamma-p-azidoanilide.

| Target Enzyme/Protein | Competing/Protecting Ligand(s) | Outcome of Protection Assay | Reference |

| Kir6.2 Potassium Channel | ATP | Inhibited photoaffinity labeling by [γ-³²P]ATP-γ-p-azidoanilide. | ox.ac.uknih.gov |

| Leucyl-tRNA Synthetase | ATP, Leucine | Protected the enzyme from UV-induced inactivation by the photoaffinity label. | nih.gov |

| Arginine Kinase | ATP, ADP, Guanidine Substrates | Significantly decreased photoinhibition; a mixture of nucleotide and guanidine substrate completely prevented it. | nih.govresearchgate.net |

| Creatine Kinase | ATP, ADP, Guanidine Substrates | Significantly decreased photoinhibition; a mixture of nucleotide and guanidine substrate completely prevented it. | nih.govresearchgate.net |

| P2X1 Receptor | ATP, Suramin | Partially reversed the photo-induced inhibition of receptor function and reduced radiolabel binding. | nih.govresearchgate.net |

Kinetic Analysis of Photoinhibition and Irreversible Inactivation

Kinetic analysis provides quantitative insights into the mechanism of photoinactivation. These studies typically measure the rate of loss of biological activity as a function of time and the concentration of the photoaffinity label upon UV irradiation. A time- and concentration-dependent inactivation that is protected by native ligands is a hallmark of a specific photoaffinity labeling event. nih.gov

Upon UV irradiation in the presence of ATP gamma-p-azidoanilide, target enzymes are often irreversibly inactivated. nih.govnih.gov For instance, when studying chloroplastic and cytoplasmic leucyl-tRNA synthetases, researchers observed that the enzymes were irreversibly inactivated by the analog in a manner dependent on both the concentration of the label and the duration of UV exposure, which is characteristic of photoaffinity labeling. nih.gov

Similarly, arginine kinase and creatine kinase were potently inhibited by ATP gamma-p-azidoanilide upon photolysis. nih.gov This photo-dependent inhibition was specific, as it was not observed with control compounds like azidoaniline alone or a mixture of azidoaniline and ATP. nih.govresearchgate.net An interesting observation was that the pre-irradiated photoanalog retained a temporary inhibitory effect that decayed over time, with a half-life of about 3 hours, suggesting the formation of a relatively stable but ultimately transient reactive intermediate. nih.govresearchgate.net

In the case of P2X1 receptors, UV irradiation in the presence of 100 μM ATP-γ-p-azidoanilide led to a 67% reduction in subsequent ATP-evoked currents. nih.gov This suggests an irreversible inactivation or, as proposed by the researchers, the locking of the channel in a desensitized state from which it cannot recover, effectively inhibiting its function. nih.gov

Spectroscopic Methods for Binding Confirmation (e.g., Differential Spectroscopy)

While functional assays and competitive binding provide strong indirect evidence of binding, spectroscopic techniques can offer direct biophysical confirmation of the interaction between the photoaffinity label and the target protein. Differential spectroscopy is a powerful method to detect conformational changes in a protein upon ligand binding.

Applications in the Elucidation of Protein Nucleotide Interactions and Active Site Topography

Characterization of ATP-Dependent Enzyme Active Sites

The unique chemical properties of ATP gamma-p-azidoanilide make it particularly well-suited for probing the active sites of enzymes that utilize ATP as a substrate. By mimicking the natural substrate, it can be positioned within the active site, and upon irradiation with UV light, the azido (B1232118) group is converted into a highly reactive nitrene, which then forms a stable covalent bond with nearby amino acid residues. This irreversible modification allows for the subsequent identification of the labeled residues, thereby mapping the topography of the ATP-binding pocket.

Members of the phosphotransferase family, such as arginine kinase and creatine (B1669601) kinase, play crucial roles in cellular energy homeostasis by catalyzing the reversible transfer of a phosphoryl group from ATP to a guanidino substrate. nih.gov Studies utilizing ATP gamma-p-azidoanilide have provided significant insights into the active site architecture of these homologous enzymes.

In a key study, both lobster muscle arginine kinase and rabbit muscle creatine kinase were subjected to photoaffinity labeling with [14C]ATP gamma-p-azidoanilide. nih.gov Upon photolysis, the analog acted as a potent inhibitor of both kinases. This photoinhibition was specific, as it was protected against by the presence of the natural substrate ATP and ADP, and completely prevented by a mixture of nucleotide and guanidine (B92328) substrates. nih.gov The irreversible binding of the radiolabeled analog was found to be stoichiometric. nih.gov Subsequent analysis of the labeled enzymes, including peptide mapping and thiol titrations, revealed that the arylnitrene moiety of the photoanalog covalently attached to a single reactive cysteinyl residue within the active site of both kinases. nih.gov This finding suggested that this specific cysteine is located in close proximity to the gamma-phosphate binding subsite of the ATP-binding domain. nih.gov

| Enzyme | Organism | Labeled Residue | Key Findings |

| Arginine Kinase | Lobster (muscle) | Cysteine | Stoichiometric and irreversible binding to a reactive cysteine in the active site. nih.gov |

| Creatine Kinase | Rabbit (muscle) | Cysteine | Covalent modification of a single reactive cysteinyl side chain, indicating its proximity to the ATP phosphate (B84403) chain binding subsite. nih.gov |

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. ATP gamma-p-azidoanilide has been employed to explore the ATP-binding sites of these enzymes, revealing details about their catalytic mechanisms.

Research on leucyl-tRNA synthetases from both the cytoplasm and chloroplasts of Euglena gracilis demonstrated that ATP gamma-p-azidoanilide can substitute for ATP in the tRNA leucylation reaction. nih.gov The analog acts as a competitive inhibitor with respect to both ATP and leucine (B10760876). nih.gov Upon UV irradiation, the analog irreversibly inactivates both enzymes in a manner that is protected by the presence of ATP and leucine, but not tRNA. nih.gov The distinct kinetic properties of the photoinactivation process for the two isoenzymes suggested differences in their active site structures. nih.gov

Further investigations into various aminoacyl-tRNA synthetases have utilized this photoaffinity label to map their active sites. These studies have consistently shown that ATP gamma-p-azidoanilide is a valuable probe for identifying nucleotide-binding domains and understanding the structural basis of substrate recognition and catalysis in this enzyme family.

| Enzyme | Organism/Compartment | Key Findings |

| Leucyl-tRNA Synthetase | Euglena gracilis (Chloroplastic and Cytoplasmic) | Analog replaces ATP in the reaction and acts as a competitive inhibitor. Photoinactivation kinetics suggest differences in the active sites of the two isoenzymes. nih.gov |

ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes. ATP gamma-p-azidoanilide has been used to probe the nucleotide-binding sites of these enzymes, shedding light on their structure and function.

Studies on the F1-ATPase, the catalytic component of ATP synthase, have utilized various ATP analogs to map its binding sites. While some studies have focused on other azido-ATP derivatives, the principles of photoaffinity labeling established with compounds like ATP gamma-p-azidoanilide have been foundational. researchgate.netnih.gov These experiments have been crucial in identifying the catalytic and non-catalytic nucleotide-binding sites on the α and β subunits of the F1 complex. researchgate.net

In the context of virology, the nonstructural protein 4B (NS4B) of the Hepatitis C Virus (HCV) has been shown to be essential for viral replication and possesses ATPase/GTPase activity. nih.govacs.orgnih.gov Chemical cross-linking experiments using ATP gamma-p-azidoanilide and its GTP counterpart demonstrated that NS4B binds both nucleotides, with a higher affinity for ATP. acs.orgnih.gov These findings, coupled with mutagenesis studies of the Walker A and B motifs, have helped to characterize the enzymatic activities of NS4B and its role in the viral life cycle. acs.org

| Protein | Organism/Virus | Key Findings |

| F1-ATPase | Mitochondria | Foundational photoaffinity labeling principles helped identify catalytic and non-catalytic nucleotide-binding sites on α and β subunits. researchgate.netnih.gov |

| Hepatitis C Virus Nonstructural Protein 4B (NS4B) | Hepatitis C Virus | Chemical cross-linking showed binding of both ATP and GTP, with a higher affinity for ATP, contributing to the understanding of its enzymatic function in viral replication. acs.orgnih.gov |

Probing Nucleotide-Binding Domains of Ion Channels

Ion channels that are gated or modulated by intracellular nucleotides are critical for cellular excitability and signaling. ATP gamma-p-azidoanilide has been instrumental in identifying the nucleotide-binding domains of these channels and understanding the molecular basis of their regulation.

ATP-sensitive potassium (KATP) channels, which are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor (SUR) subunit, link cellular metabolic status to membrane potential. ATP binding to Kir6.2 inhibits channel activity. Photoaffinity labeling studies have been pivotal in confirming direct ATP binding to Kir6.2.

It has been demonstrated that [γ-32P]ATP-gamma-p-azidoanilide can directly photoaffinity label the Kir6.2 subunit with a higher affinity than other analogs like 8-azido-ATP. nih.govox.ac.uk This labeling is not dependent on the presence of Mg2+, which is consistent with the Mg2+-independent nature of ATP inhibition of KATP channels. nih.govox.ac.uk Interestingly, the SUR1 subunit, which is strongly labeled by 8-azido-ATP, is not labeled by ATP-gamma-p-azidoanilide, highlighting significant structural differences in the nucleotide-binding sites of the two subunits. nih.govox.ac.uk These findings provided strong evidence that the inhibitory ATP-binding site resides on Kir6.2. nih.gov Further studies combining mutagenesis and chemical modification have identified specific residues, such as R50 in the N-terminus and K185 in the C-terminus of Kir6.2, as being crucial for ATP interaction. nih.gov

| Protein Subunit | Key Findings |

| Kir6.2 | Directly photoaffinity labeled by ATP gamma-p-azidoanilide with high affinity, independent of Mg2+. nih.govox.ac.uk This provided direct evidence for the location of the inhibitory ATP-binding site. nih.gov |

| SUR1 | Not photoaffinity labeled by ATP-gamma-p-azidoanilide, indicating a distinct nucleotide-binding site structure compared to Kir6.2. nih.govox.ac.uk |

P2X receptors are a family of ligand-gated ion channels that open in response to extracellular ATP. They are involved in a wide array of physiological processes, including neurotransmission and smooth muscle contraction. Identifying the ATP-binding site of these unique receptors is crucial for understanding their activation mechanism.

Studies on the P2X1 receptor subtype have shown that ATP gamma-p-azidoanilide can function as an agonist, albeit at higher concentrations than ATP. nih.gov More importantly, when cells expressing P2X1 receptors were treated with ATP gamma-p-azidoanilide and exposed to UV light, the subsequent currents evoked by ATP were significantly reduced. nih.gov This suggests that the photoactivated analog covalently binds to the ATP-binding site, thereby blocking access for the natural ligand. These results indicate that ATP gamma-p-azidoanilide is a useful tool for labeling the ATP-binding domain of P2X receptors, which can aid in the identification of the amino acid residues involved in ATP recognition and channel gating. nih.gov

| Receptor | Key Findings |

| P2X1 | ATP gamma-p-azidoanilide acts as an agonist at high concentrations and, upon photoactivation, irreversibly inhibits ATP-evoked currents, indicating its utility in labeling the ATP-binding site. nih.gov |

Analysis of ATP-Driven Conformational Dynamics in Molecular Machines

The photoaffinity label ATP gamma-p-Azidoanilide is a powerful tool for investigating the structural changes that accompany ATP binding and hydrolysis in complex molecular machines. By forming a covalent bond with ATP-binding sites upon photoactivation, it allows researchers to "trap" and identify protein domains and subunits that interact with the nucleotide at different stages of their functional cycle. This provides invaluable topographical information about active sites and allosteric regulatory sites.

ATP-Binding Cassette (ABC) Transporters (e.g., SUR1, Rad50)

ATP-binding cassette (ABC) transporters are a vast superfamily of membrane proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. researchgate.net Their function is intrinsically linked to major conformational changes driven by the binding and hydrolysis of ATP at their nucleotide-binding domains (NBDs). Photoaffinity labeling with ATP analogs like ATP gamma-p-Azidoanilide offers a direct method to probe these nucleotide-dependent states.

One of the most insightful applications of this compound has been in the study of the ATP-sensitive potassium (K-ATP) channel. This channel is a complex molecular machine composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. ox.ac.uk SUR1 is a member of the ABC transporter superfamily and confers sensitivity to Mg-nucleotides. u-tokyo.ac.jp

In a key study, the radiolabeled version of the probe, [γ-32P]ATP-gamma-p-azidoanilide ([γ-32P]ATP-AA), was used to explore the nucleotide-binding sites within the K-ATP channel complex. The research yielded a striking result: [γ-32P]ATP-AA was found to specifically label the Kir6.2 subunit with high affinity, but it did not label the ABC transporter subunit, SUR1. virginia.edunih.gov This was in stark contrast to another ATP analog, 8-azido-ATP, which strongly labels SUR1. ox.ac.uk

This differential labeling provides critical insights into the architecture of the nucleotide-binding sites of the complex:

The ATP inhibitory site, located on the Kir6.2 subunit, can accommodate the azidoanilide group at the gamma-phosphate position of ATP. ox.ac.uk The labeling of Kir6.2 by [γ-32P]ATP-AA was unaffected by the presence of Mg2+, consistent with the Mg2+-independent nature of ATP inhibition at this site. virginia.edu

The nucleotide-binding domains (NBDs) of the SUR1 subunit, which are responsible for the stimulatory effects of Mg-nucleotides, appear to have a structure that cannot accommodate the azidoanilide moiety at the γ-phosphate. ox.ac.uk This suggests that the azidoanilide group may sterically hinder the analog from binding stably to the NBDs of SUR1. ox.ac.uk

These findings, summarized in the table below, underscore a fundamental structural difference between the inhibitory ATP site on Kir6.2 and the catalytic/regulatory sites on the ABC transporter SUR1. virginia.edu The ability of ATP-AA to selectively probe one site over the other makes it a valuable tool for dissecting the complex allosteric regulation within this molecular machine.

| Target Protein Subunit | Photoaffinity Label | Labeling Result | Implication |

| SUR1 (ABC Transporter) | [γ-32P]ATP-gamma-p-Azidoanilide | No specific labeling observed. ox.ac.uknih.gov | The azidoanilide moiety at the γ-phosphate may prevent binding to the Nucleotide-Binding Domains of SUR1. ox.ac.uk |

| SUR1 (ABC Transporter) | 8-azido-ATP | Strong and specific labeling. ox.ac.ukvirginia.edu | The nucleotide binding site on SUR1 can accommodate modifications at the 8' position of the adenine (B156593) ring. virginia.edu |

| Kir6.2 (Pore-forming subunit) | [γ-32P]ATP-gamma-p-Azidoanilide | High-affinity, specific labeling. virginia.edunih.gov | The inhibitory ATP binding site on Kir6.2 has a structure that accommodates modifications at the γ-phosphate. ox.ac.uk |

| Kir6.2 (Pore-forming subunit) | 8-azido-ATP | Low-affinity labeling. virginia.edunih.gov | Modification at the adenine ring reduces binding affinity to the Kir6.2 inhibitory site. virginia.edu |

Another critical ABC transporter is Rad50, which forms the Mre11-Rad50-Nbs1 (MRN) complex, a central player in the sensing and repair of DNA double-strand breaks. The Rad50 subunit contains Walker A and B motifs and utilizes ATP binding and hydrolysis to switch between different conformational states, which in turn regulate DNA tethering, end resection, and checkpoint signaling. nih.gov While the ATP-driven conformational cycle of Rad50 is well-established, specific studies employing ATP gamma-p-Azidoanilide to map its nucleotide-binding sites are not prominently featured in available scientific literature. The established mechanism involves an ATP-bound "closed" conformation that promotes DNA binding and an ATP-hydrolysis-induced "open" state essential for DNA processing. nih.gov

Other Rotary Motors and Protein Complexes

Beyond ABC transporters, a major class of ATP-driven molecular machines includes rotary motors. These intricate protein complexes convert the chemical energy of ATP hydrolysis into mechanical torque to perform work. A prime example is the F1F0-ATP synthase, where the F1 portion is a rotary motor that can synthesize or hydrolyze ATP. nih.gov During hydrolysis, the central gamma subunit is driven to rotate inside the cylinder formed by the alpha and beta subunits. ebi.ac.uk Similarly, the V-type ATPase is a rotary motor responsible for acidifying organelles. nih.gov

While these rotary motors are quintessential subjects for studying ATP-driven dynamics, the specific application of ATP gamma-p-Azidoanilide to elucidate their conformational changes is not widely documented. Research on these motors has often employed other ATP analogs or methods. For instance, studies on F1-ATPase have used radiolabeled [γ-32P]ATP to trace single hydrolysis events and non-hydrolyzable analogs to trap specific conformational states. nih.gov

However, the utility of the azidoanilide moiety for probing nucleotide-binding sites in other contexts has been demonstrated. For example, the related compound GTP-gamma-azidoanilide has been successfully used as a photoaffinity label to identify and characterize G-protein complexes involved in cellular signaling pathways. science.gov This suggests that while specific published applications for ATP gamma-p-Azidoanilide on rotary motors like F1-ATPase are scarce, the chemical principle of the probe remains applicable to a wide range of nucleotide-binding proteins.

Comparative Utility and Mechanistic Distinctions of Atp Gamma P Azidoanilide

Differentiation from Adenine-Modified Azido-ATP Analogs (e.g., 8-Azido-ATP) in Binding Site Selectivity

The key distinction between ATP gamma-p-azidoanilide and adenine-modified analogs like 2-azido-ATP and 8-azido-ATP lies in the position of the photoactivatable azido (B1232118) group. ox.ac.uknih.govnih.gov In ATP gamma-p-azidoanilide, the reactive group is attached to the gamma-phosphate, while in 8-azido-ATP, it is attached to the C8 position of the adenine (B156593) ring. ox.ac.ukoup.com This seemingly small difference has significant implications for binding site selectivity and the type of information that can be gleaned from photoaffinity labeling experiments.

Modification of the adenine ring, as in 8-azido-ATP, can sometimes reduce the affinity of the analog for the nucleotide-binding site, especially if the site is highly selective for the purine (B94841) moiety of ATP. ox.ac.uknih.gov For instance, in the ATP-sensitive potassium (KATP) channel subunit Kir6.2, ATP gamma-p-azidoanilide, with its unmodified adenine ring, demonstrates higher affinity labeling compared to 8-azido-ATP. ox.ac.uknih.gov Conversely, the sulfonylurea receptor 1 (SUR1), another subunit of the KATP channel, is strongly labeled by 8-azido-ATP but not by ATP gamma-p-azidoanilide. ox.ac.uknih.gov This differential labeling highlights how the position of the azido group can confer specificity and allow researchers to probe distinct nucleotide-binding sites within a protein complex. ox.ac.uk

The orientation of the photoreactive group is also a critical factor. For example, some C-2 modified dATP analogs are not suitable for incorporation into DNA because the photosensitive group's orientation interferes with base pairing. oup.com In contrast, 8-azido-dATP can be incorporated into DNA and is useful for studying very close contacts in the major groove. oup.com

The choice between a gamma-phosphate-modified and an adenine-modified ATP analog therefore depends on the specific protein and the research question. If the adenine-binding pocket is sensitive to modification, a gamma-phosphate-modified analog like ATP gamma-p-azidoanilide may be more suitable. ox.ac.uk If the goal is to specifically probe the adenine-binding domain, then analogs like 2-azido-ATP or 8-azido-ATP are the preferred tools. nih.govnih.gov

| Feature | ATP gamma-p-Azidoanilide | 8-Azido-ATP |

| Modification Position | Gamma-phosphate | C8 of adenine ring |

| Adenine Ring | Unmodified | Modified |

| Binding Affinity | Can be higher in sites selective for the adenine moiety (e.g., Kir6.2). ox.ac.uknih.gov | Can be lower in sites sensitive to adenine modification. ox.ac.uknih.gov |

| Selectivity Example | Labels Kir6.2 but not SUR1. ox.ac.uknih.gov | Strongly labels SUR1 but has lower affinity for Kir6.2. ox.ac.uknih.gov |

| Primary Application | Probing regions proximal to the gamma-phosphate. embopress.orgnih.gov | Probing the adenine-binding pocket. nih.govnih.gov |

Advantages in Probing Gamma-Phosphate Proximal Binding Motifs and Amino Acid Residues

The primary advantage of using ATP gamma-p-azidoanilide is its ability to specifically identify amino acid residues and binding motifs that are in close proximity to the gamma-phosphate of ATP. embopress.orgnih.gov Since the photoactivatable azido group is located on the terminal phosphate (B84403), the covalent crosslinking will occur with residues that interact with this portion of the ATP molecule. ontosight.ai This provides high-resolution information about the architecture of the catalytic or regulatory site where ATP hydrolysis or binding occurs.

For example, studies on the KATP channel subunit Kir6.2 have utilized ATP gamma-p-azidoanilide to demonstrate that large groups can be attached to the phosphate chain of ATP without significantly affecting its inhibitory function. embopress.orgnih.gov This suggests that the gamma-phosphate is not deeply buried within the protein but rather points towards the solvent. embopress.org This type of spatial information is difficult to obtain with adenine-modified analogs, which would primarily label residues around the adenine ring.

The ability to pinpoint residues near the gamma-phosphate is crucial for understanding the mechanism of phosphoryl transfer reactions catalyzed by kinases and the conformational changes driven by ATP hydrolysis in motor proteins and transporters. By identifying these residues, researchers can create more accurate models of enzyme-substrate interactions and the dynamics of ATP-dependent processes.

Research Findings on Gamma-Phosphate Proximal Interactions:

| Protein | Finding with ATP gamma-p-Azidoanilide or similar gamma-modified analogs | Reference |

| Kir6.2 (KATP channel) | Provided evidence that ATP binds directly to Kir6.2. embopress.orgnih.gov | embopress.org, nih.gov |

| Kir6.2 (KATP channel) | Showed that large groups can be added to the phosphate chain without impairing inhibitory potency, suggesting the gamma-phosphate is not deeply buried. embopress.orgembopress.org | embopress.org, embopress.org |

| Kir6.2 (KATP channel) | Indicated that Mg2+ is not required for ATP binding. embopress.org | embopress.org |

| P2X1 Receptor | Radiolabelled ATP-AA-[γ32P] cross-linked to P2X1 receptors, and this binding was reduced by co-incubation with ATP, demonstrating its utility in labeling this receptor. nih.gov | nih.gov |

Innovations and Emerging Methodologies Utilizing Azido Modified Atp Analogs

Integration with "Click Chemistry" for Non-Radioactive Labeling and Detection of Kinase Substrates

A significant advancement in the study of kinase-substrate interactions has been the move away from hazardous and cumbersome radioactive assays. Azido-modified ATP analogs, including ATP gamma-p-Azidoanilide, are central to this shift, primarily through their synergy with "click chemistry." science.gov This approach provides a robust and highly specific method for non-radioactive labeling. jenabioscience.com

The fundamental principle involves a two-step process. First, a kinase enzyme utilizes an azido-ATP analog as a cosubstrate, transferring the azide-containing gamma-phosphate group onto its specific protein substrate. jenabioscience.com This initial step effectively tags the substrate with an azide (B81097) "handle." The second step involves the copper(I)-catalyzed or copper-free click reaction, where the azide-tagged protein is covalently linked to a reporter molecule containing a terminal alkyne or a strained cycloalkyne (like DBCO), respectively. jenabioscience.com This reporter can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and western blot detection, or another moiety for downstream analysis. jenabioscience.comjenabioscience.com

This methodology circumvents the need for γ-³²P-ATP, offering a safer and more versatile toolkit for phosphoproteomics. jenabioscience.com Various azido-modified ATP analogs have been developed and successfully employed in kinase assays, demonstrating the broad applicability of this strategy. jenabioscience.comjenabioscience.com For instance, γ-[2-Azidoethyl]-ATP has been used with the protein kinase cdk2 to phosphorylate its substrate p27kip1, which was subsequently labeled with fluorescent dyes or biotin via click chemistry for detection. jenabioscience.comjenabioscience.com

| ATP Analog | Key Structural Feature | Application in Kinase Assays | Reference |

|---|---|---|---|

| ATP gamma-p-Azidoanilide | Aryl azide group on the gamma-phosphate. ontosight.ai | Photoaffinity labeling and potential for click chemistry functionalization. ontosight.ai | ontosight.ai |

| γ-(2-Azidoethyl)-ATP | Short ethyl-azide linker on the gamma-phosphate. jenabioscience.com | Used to phosphorylate p27kip1 with cdk2, followed by click labeling. jenabioscience.comjenabioscience.com | jenabioscience.comjenabioscience.com |

| γ-[(6-Azidohexyl)-imido]-ATP | Longer hexyl-azide linker connected via a P-N bond. jenabioscience.com | Serves as a substrate for kinases, enabling subsequent click reactions. jenabioscience.comjenabioscience.com | jenabioscience.comjenabioscience.com |

Development of Bimodal Probes for Multi-Platform Analysis

Building on the modularity of ATP analogs, researchers have engineered bimodal probes that incorporate multiple reactive groups, allowing for multi-step and multi-platform analyses from a single experiment. These sophisticated tools provide deeper insights into kinase-substrate-protein interactions.

A prime example is the development of ATP-alkyne aryl azide (ATP-AArN3) for a chemoproteomic method known as kinase-catalyzed crosslinking and immunoprecipitation (K-CLIP). biorxiv.org This probe is considered bimodal because it contains two distinct functional moieties for sequential reactions:

Aryl Azide: A photoactivatable group that, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of covalently crosslinking the kinase to its substrate and other closely associated proteins. ontosight.aibiorxiv.org

Terminal Alkyne: A chemical handle for click chemistry, allowing the entire crosslinked protein complex to be attached to a solid support (like agarose (B213101) resin) for enrichment and purification. biorxiv.org

The K-CLIP workflow using ATP-AArN3 allows for the immunoprecipitation of a target kinase, followed by UV-induced crosslinking to trap interacting substrates. biorxiv.org The alkyne handle is then used to "click" these complexes onto a resin. biorxiv.org Critically, the linker containing the modified phosphate (B84403) is designed to be acid-labile, permitting the selective elution of just the phosphoprotein substrates for identification by mass spectrometry. biorxiv.org This bimodal approach enables the confident identification of direct kinase substrates from within a complex cellular lysate. biorxiv.org

| Component | Function | Methodological Step | Reference |

|---|---|---|---|

| ATP Scaffold | Recognized by the kinase active site. nih.gov | Enzymatic transfer to substrate. biorxiv.org | biorxiv.orgnih.gov |

| Aryl Azide | UV-activated covalent crosslinking. ontosight.ai | Trapping of kinase-substrate complexes. biorxiv.org | ontosight.aibiorxiv.org |

| Alkyne | Handle for bioorthogonal click chemistry. biorxiv.org | Affinity purification and enrichment of crosslinked complexes. biorxiv.org | biorxiv.org |

| Phosphoamidate Bond | Acid-labile linkage. biorxiv.org | Selective elution of captured substrates. biorxiv.org | biorxiv.org |

Future Perspectives and Unanswered Questions in Atp Gamma P Azidoanilide Research

Expanding the Repertoire of Target Proteins and Pathways for Mechanistic Dissection

The majority of early studies using ATP analogs focused on well-established ATP-binding protein families, such as protein kinases. The future of ATP gamma-p-azidoanilide research will involve systematically exploring a much broader range of protein classes that utilize ATP for energy. Many of these, collectively known as ATPases, are critical for cellular function but remain less explored in the context of chemical proteomics. promegaconnections.com The goal is to move beyond the "kinome" and probe the wider "ATPome."

Key areas for expansion include:

Motor Proteins: Dyneins and kinesins that transport cellular cargo.

Transporters: ATP-binding cassette (ABC) transporters involved in moving molecules across cell membranes. promegaconnections.com

Chaperones: Proteins that assist in the folding and unfolding of other macromolecules. promegaconnections.com

Helicases: Enzymes that unwind nucleic acids, essential in DNA replication and repair. promegaconnections.com

Ligases: Enzymes that catalyze the joining of two molecules. promegaconnections.com

A significant challenge and opportunity lie in using ATP gamma-p-azidoanilide to dissect the components of multi-protein complexes. For instance, in the ATP-sensitive potassium (K-ATP) channel, composed of Kir6.2 and SUR1 subunits, ATP gamma-p-azidoanilide demonstrated high-affinity labeling of the Kir6.2 subunit but did not label the SUR1 subunit. ox.ac.uk This selectivity, which contrasts with other probes like 8-azido-ATP, provides a powerful method to discriminate between different ATP-binding sites within a single functional complex and clarify their distinct roles. ox.ac.uk Future work could apply this principle to other complex cellular machinery to precisely map ATP interactions.

Table 1: Potential Protein Classes for Future Investigation with ATP gamma-p-Azidoanilide

| Protein Class | Biological Function | Rationale for Investigation |

|---|---|---|

| Helicases (e.g., WRN, MCM) | Unwinding DNA/RNA for replication and repair | Increasingly important as therapeutic targets in oncology. promegaconnections.com |

| AAA+ Unfoldases | ATP-dependent protein unfolding and remodeling | Central to protein quality control and degradation pathways. promegaconnections.com |

| V-ATPases | Pumping protons across membranes | Crucial for organelle acidification and cellular homeostasis. promegaconnections.com |

| Ubiquitin E1 Enzymes | Initiating the ubiquitin cascade for protein degradation | Fundamental regulators of protein turnover and signaling. promegaconnections.com |

Enhancing Labeling Efficiency and Specificity through Probe Design

While effective, traditional photoaffinity labeling with probes like ATP gamma-p-azidoanilide often relies on radiolabeling (e.g., with ³²P) for detection, which presents handling and disposal challenges. ox.ac.uk A major avenue for future research is the development of next-generation probes with enhanced features for improved efficiency, specificity, and versatility.

The evolution of other ATP analogs provides a clear roadmap. For example, probes like γ-(2-Azidoethyl)-ATP have been engineered to include bioorthogonal handles. jenabioscience.com These probes incorporate an azide (B81097) group that, after covalently labeling the target protein, can be "clicked" to a reporter tag (e.g., a fluorescent dye or biotin) using copper-catalyzed or copper-free click chemistry. jenabioscience.com This strategy offers several advantages:

Non-Radioactive Detection: Simplifies experimental workflows and enhances safety.

Multiplexing: Allows for the use of different colored fluorescent tags.

Improved Enrichment: Biotin (B1667282) tags enable highly efficient affinity purification of labeled proteins for identification by mass spectrometry.

Future iterations of ATP gamma-p-azidoanilide could incorporate similar design principles. The p-azidoanilide moiety could be modified to include a terminal alkyne or another functional group suitable for click chemistry. Such modifications would significantly enhance the utility of the probe in modern chemical proteomics workflows, allowing for more sensitive and high-throughput identification of ATP-binding proteins.

Table 2: Comparison of Traditional vs. Enhanced Probe Designs

| Feature | Traditional Probe (e.g., [γ-³²P]ATP gamma-p-azidoanilide) | Hypothetical Enhanced Probe |

|---|---|---|

| Photoreactive Group | Azido (B1232118) group on anilide | Azido group on anilide |

| Detection Method | Radiolabeling (³²P) | Fluorescence, Biotinylation (via Click Chemistry) |

| Primary Advantage | Direct, covalent labeling | Non-radioactive, high sensitivity, versatile |

| Primary Limitation | Reliance on radioactivity | Requires chemical synthesis and validation |

Contributions to Fundamental Biochemical Understanding and Target Validation via Mechanistic Insights

The ultimate goal of identifying protein-ligand interactions is to understand biological function and validate proteins as potential therapeutic targets. researchgate.netdundee.ac.uk ATP gamma-p-azidoanilide is poised to make significant contributions in this area by providing direct, physical evidence of an ATP-binding event at a specific protein. This is a critical first step in target validation.

By covalently modifying the ATP-binding pocket, the probe can help answer fundamental questions about enzyme mechanism. The study distinguishing the ATP-binding properties of Kir6.2 from SUR1 is a prime example. ox.ac.uk It provided clear evidence that the inhibitory ATP-binding site on Kir6.2 is structurally distinct from the nucleotide-binding domains on SUR1, a mechanistic insight that is crucial for understanding how the K-ATP channel is regulated. ox.ac.uk This level of detail is essential for the rational design of drugs that can selectively target one subunit over another.

Future research should leverage ATP gamma-p-azidoanilide in combination with other techniques:

Mass Spectrometry: After labeling, proteolytic digestion and mass spectrometry can pinpoint the exact amino acid residues involved in ATP binding, providing high-resolution structural information.

Cryo-Electron Microscopy (Cryo-EM): Labeling a target within a large complex could help stabilize a particular conformation or serve as a landmark for structural determination.

Cell-Based Assays: Applying advanced, cell-permeable versions of the probe in living cells could capture dynamic changes in the "ATPome" in response to stimuli or disease states, directly linking target engagement to cellular function.

By providing irrefutable evidence of a binding site and offering clues to its structure and function, ATP gamma-p-azidoanilide can help bridge the gap between identifying a potential target and validating it for a full-scale drug discovery program. dundee.ac.uk

Q & A

Q. How is ATP γ-p-Azidoanilide synthesized, and what analytical methods confirm its structural integrity?

ATP γ-p-Azidoanilide is synthesized via nucleophilic substitution of ATP’s γ-phosphate with p-azidoaniline. Key steps include activating the γ-phosphate (e.g., using carbodiimides) and coupling with the azidoaniline derivative. Structural confirmation requires ¹H/³¹P NMR to verify phosphate substitution and mass spectrometry (MS) to validate molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, leveraging the azide group’s absorption profile .

Q. What are the primary applications of ATP γ-p-Azidoanilide in studying ATP-dependent enzymes?

This analog serves as a non-hydrolyzable ATP mimic to probe ATP-binding pockets in kinases, ATPases, and synthases. By preventing hydrolysis, researchers isolate early catalytic steps (e.g., substrate binding, conformational changes). Example applications include competitive binding assays to quantify ATPase affinity and crystallography to resolve enzyme-ligand structures .

Q. How does the azido group in ATP γ-p-Azidoanilide enable photoaffinity labeling in enzyme studies?

The azido group undergoes UV-induced crosslinking with proximal amino acid residues upon irradiation (~300–350 nm). This immobilizes the enzyme-ligand complex, enabling identification of binding sites via SDS-PAGE and tryptic digestion followed by LC-MS/MS . Controls must include dark samples (no UV) and competition with native ATP to confirm specificity .

Advanced Research Questions

Q. What experimental design considerations are critical when using ATP γ-p-Azidoanilide in time-resolved enzymatic assays?

- Quench-flow systems or stopped-flow spectrometers are needed to capture millisecond-scale reactions.

- Include negative controls with non-hydrolyzable analogs (e.g., ATPγS) to distinguish azide-specific effects.

- Monitor azide stability under assay conditions (pH, temperature) to avoid unintended decomposition.

- Use fluorescence polarization or FRET to track real-time binding without interference from the azide’s UV activity .

Q. How can contradictory data on ATP γ-p-Azidoanilide’s binding affinity across studies be resolved?

Discrepancies often arise from:

- Buffer composition : Divalent cations (Mg²⁺ vs. Mn²⁺) alter ATPase binding kinetics.

- Enzyme isoforms : Variants (e.g., myosin II vs. V) exhibit distinct steric constraints for bulkier analogs.

- Photoaffinity labeling efficiency : Incomplete crosslinking may underestimate binding. Mitigation strategies include isothermal titration calorimetry (ITC) for direct affinity measurements and cryo-EM to visualize analog-enzyme interactions .

Q. What methodologies optimize ATP γ-p-Azidoanilide’s use in click chemistry-based protein tagging?

Post-binding, the azide can be conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions. Key steps:

- Incubate enzyme with ATP γ-p-Azidoanilide.

- Introduce alkyne-functionalized probes (e.g., fluorophores, biotin).

- Quench unreacted probes and validate tagging via Western blot or fluorescence microscopy . Note: CuAAC requires removing free copper to avoid enzyme denaturation .

Q. How do researchers address challenges in quantifying ATP γ-p-Azidoanilide’s intracellular uptake in live-cell studies?

- Use HPLC-MS/MS with stable isotope-labeled internal standards (e.g., ¹⁵N-ATP γ-p-Azidoanilide) for precise quantification.

- Microinjection or electroporation ensures controlled delivery, bypassing transporter variability.

- Monitor azide reduction by cellular glutathione via thiol-trapping assays (e.g., maleimide derivatives) .

Methodological Validation & Troubleshooting

Q. What are the best practices for validating ATP γ-p-Azidoanilide’s specificity in crosslinking experiments?

Q. How can researchers reconcile low yields in ATP γ-p-Azidoanilide synthesis?

Low yields (~20–30%) are common due to:

- Phosphate activation inefficiency : Optimize carbodiimide (EDC/DCC) ratios and reaction time.

- Azide instability : Conduct reactions under inert atmosphere (N₂/Ar) and low light.

- Purification losses : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium acetate) to improve recovery .

Q. What advanced techniques resolve spatial-temporal dynamics of ATP γ-p-Azidoanilide in single-molecule studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.